molecular formula C13H7F2NO B6373603 4-(5-Cyano-2-fluorophenyl)-3-fluorophenol CAS No. 1261945-03-2

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol

Cat. No.: B6373603
CAS No.: 1261945-03-2
M. Wt: 231.20 g/mol
InChI Key: QUJCAANWGHRNMQ-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol is a chemical compound with the molecular formula C13H7F2NO This compound is characterized by the presence of a cyano group (-CN) and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)-3-fluorophenol typically involves the use of 5-Cyano-2-fluorophenylboronic acid as a starting material . The synthetic route may include the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenols .

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. The compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyano-2-fluorophenyl)-3-fluorophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dual fluorine atoms and cyano group make it particularly interesting for various synthetic and research applications .

Properties

IUPAC Name

4-fluoro-3-(2-fluoro-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-12-4-1-8(7-16)5-11(12)10-3-2-9(17)6-13(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJCAANWGHRNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684246
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-03-2
Record name 2',6-Difluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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